![molecular formula C22H13BrN4O6 B3917875 1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917875.png)
1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C22H13BrN4O6 and its molecular weight is 509.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is 508.00185 g/mol and the complexity rating of the compound is 814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . These findings suggest its potential as an antimicrobial agent.
Anticancer Properties
Efforts to combat drug resistance in cancer cells have led to the study of this compound’s anticancer activity. Notably, derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were evaluated against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 exhibited significant activity against breast cancer, making them potential candidates for further drug development .
Heterocyclic Thiazole Nucleus
The thiazole nucleus within this compound has demonstrated various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole compounds block bacterial lipid biosynthesis and exhibit antimicrobial effects against different bacterial species .
Synthesis of 2,4,6-Tris(4-Bromophenyl)pyrimidine
The key intermediate, 2,4,6-tris(4-bromophenyl)pyrimidine, was synthesized successfully. This compound is relevant due to its potential applications in drug design and delivery systems .
Pyrazole-Bearing Compounds
While not directly related to the specified compound, pyrazole-bearing compounds are noteworthy for their pharmacological effects. Some hydrazine-coupled pyrazoles have potent antileishmanial and antimalarial activities, demonstrating the versatility of this class of compounds .
properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O6/c23-14-3-5-15(6-4-14)26-21(29)18(20(28)25-22(26)30)11-13-1-8-17(9-2-13)33-19-10-7-16(12-24-19)27(31)32/h1-12H,(H,25,28,30)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYWHEDSBOIGHM-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC4=NC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC4=NC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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